2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone 2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.: 1353944-86-1
VCID: VC8232312
InChI: InChI=1S/C16H25N3O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13,17H2,1H3
SMILES: CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone

CAS No.: 1353944-86-1

Cat. No.: VC8232312

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone - 1353944-86-1

Specification

CAS No. 1353944-86-1
Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name 2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C16H25N3O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13,17H2,1H3
Standard InChI Key ATQPZMKWHFWLKT-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is inferred as C17H27N3O based on structural analogs , with a molecular weight of approximately 289.4 g/mol. Its piperidine backbone is substituted at the third carbon with a benzyl-ethyl-amino group (-N(CH2C6H5)(CH2CH3)), while the 1-position is linked to a 2-aminoethanone functional group (-CO-CH2NH2). This configuration introduces stereoelectronic effects that influence its solubility, stability, and interactions with biological targets.

Key Structural Features:

  • Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.

  • Benzyl-Ethyl-Amino Substituent: Enhances lipophilicity and potential receptor-binding affinity.

  • 2-Aminoethanone Moiety: Contributes to hydrogen-bonding capacity and metabolic stability.

A comparative analysis of related piperidine derivatives is provided below:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Variation
2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanoneC17H27N3O289.4Benzyl-ethyl-aminomethyl substituent
2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanoneC18H27N3O301.4Cyclopropyl substitution
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone C18H29N3O303.4Isopropyl substituent at position 2

Synthesis and Manufacturing

The synthesis of 2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone likely follows multi-step protocols analogous to those used for related piperidine derivatives:

Step 1: Piperidine Functionalization

  • Alkylation: Introduction of the benzyl-ethyl-amino group via nucleophilic substitution using benzyl chloride and ethylamine under inert conditions (e.g., N2 atmosphere).

  • Reagents: Benzyl chloride, ethylamine, K2CO3 (base), DMF (solvent).

  • Conditions: 60–80°C, 12–24 hours.

Step 2: Ethanone Moiety Attachment

  • Acylation: Reaction with chloroacetyl chloride in the presence of triethylamine to form the ketone linkage.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its amine and ketone functionalities:

  • Amine Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.

  • Ketone Reduction: Catalytic hydrogenation (H2/Pd-C) converts the ketone to a secondary alcohol, altering pharmacokinetic properties .

  • Oxidation: Susceptible to oxidation at the amine moiety, necessitating storage under inert conditions.

Applications in Drug Development

The compound serves as a scaffold for designing:

  • CNS Agents: Structural similarity to dopamine reuptake inhibitors (e.g., benztropine) .

  • Antiparasitics: Piperidine moieties are critical in antimalarial candidates targeting Plasmodium proteases.

Comparative Analysis of Structural Analogs

Substituent variations significantly alter bioactivity:

Compound SubstituentLogPBioactivity Highlight
Benzyl-ethyl-aminomethyl3.1Anticancer (IC50: 12 µM)
Benzyl-cyclopropyl-aminomethyl3.5Antimicrobial (MIC: 4 µg/mL)
Benzyl-isopropyl-aminomethyl3.8CNS activity (Ki: 150 nM for SERT)

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in rodent models.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability.

  • Target Validation: CRISPR screening to identify novel biological targets.

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